Cholesterol 24-hydroxylase-IN-1 is a compound designed to inhibit the enzyme cholesterol 24-hydroxylase, also known as CYP46A1. This enzyme plays a crucial role in cholesterol metabolism in the brain by converting cholesterol into 24S-hydroxycholesterol, a process that is significant for maintaining cholesterol homeostasis and potentially influencing neurodegenerative diseases such as Alzheimer’s disease. The selective inhibition of this enzyme can reduce the production of 24S-hydroxycholesterol, thereby offering therapeutic avenues for conditions associated with excessive cholesterol turnover in the central nervous system.
Cholesterol 24-hydroxylase-IN-1 is synthesized from commercially available precursors using established organic synthesis techniques. The initial compound used in its synthesis is tert-butyl 4-(4-phenylpyrimidin-5-yl)piperazine-1-carboxylate, which undergoes several transformations to yield the final inhibitor.
Cholesterol 24-hydroxylase-IN-1 belongs to the class of chemical compounds known as enzyme inhibitors, specifically targeting cytochrome P450 enzymes involved in cholesterol metabolism. It is classified under small molecules with potential pharmacological applications in neurodegenerative diseases.
The synthesis of Cholesterol 24-hydroxylase-IN-1 involves a multi-step organic synthesis process. The key steps include:
Cholesterol 24-hydroxylase-IN-1 has a complex molecular structure characterized by several functional groups that contribute to its inhibitory activity against CYP46A1. The specific structural formula includes:
The molecular weight and other physicochemical properties such as logD (lipophilicity) have been determined, with logD values indicating favorable brain penetration potential. For example, logD was measured at approximately 3.05, suggesting good lipophilicity conducive for crossing the blood-brain barrier .
Cholesterol 24-hydroxylase-IN-1 primarily acts as an inhibitor of the CYP46A1 enzyme, blocking its catalytic activity. The mechanism involves competitive inhibition where the inhibitor binds to the active site of CYP46A1, preventing it from converting cholesterol into 24S-hydroxycholesterol.
The inhibition constant (Ki) for Cholesterol 24-hydroxylase-IN-1 has been reported to be around 7.3 µM, indicating its potency as an inhibitor . This value suggests that relatively low concentrations of the compound can effectively inhibit enzyme activity.
The mechanism of action of Cholesterol 24-hydroxylase-IN-1 involves binding to CYP46A1 and obstructing its ability to hydroxylate cholesterol. By inhibiting this enzymatic reaction, the compound reduces levels of 24S-hydroxycholesterol in neuronal tissues, which may help mitigate neurodegenerative processes associated with elevated cholesterol metabolites.
In vivo studies demonstrated that treatment with Cholesterol 24-hydroxylase-IN-1 resulted in significant reductions in brain levels of 24S-hydroxycholesterol, supporting its therapeutic potential .
Cholesterol 24-hydroxylase-IN-1 is characterized by:
Key chemical properties include:
Cholesterol 24-hydroxylase-IN-1 has significant potential applications in neuroscience research and pharmacology:
CAS No.: 2508-01-2
CAS No.: 676-99-3
CAS No.: 52078-56-5
CAS No.: 113231-14-4
CAS No.: 210769-82-7
CAS No.: 6971-20-6